molecular formula C32H36N2O8 B12371117 [(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxo-6-(pyridine-3-carbonyloxy)spiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] pyridine-3-carboxylate

[(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxo-6-(pyridine-3-carbonyloxy)spiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] pyridine-3-carboxylate

Cat. No.: B12371117
M. Wt: 576.6 g/mol
InChI Key: YRHBQGMATXHLKG-WGKNOFBZSA-N
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Description

This compound has garnered attention due to its cytotoxic activities against various human tumor cell lines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-5-hydroxy-4a,6a,7,10b-tetramethyl-2’-oxo-6-(pyridine-3-carbonyloxy)spiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-10-yl] pyridine-3-carboxylate involves multiple steps, including the isolation of the natural compound from Scutellaria barbata. The detailed synthetic routes and reaction conditions are typically elucidated through extensive 1D and 2D NMR analyses.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is primarily isolated from natural sources. advancements in synthetic organic chemistry may enable large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions

[(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-5-hydroxy-4a,6a,7,10b-tetramethyl-2’-oxo-6-(pyridine-3-carbonyloxy)spiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-10-yl] pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

[(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-5-hydroxy-4a,6a,7,10b-tetramethyl-2’-oxo-6-(pyridine-3-carbonyloxy)spiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-10-yl] pyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.

    Biology: Investigated for its cytotoxic activities against various human tumor cell lines, including HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells

    Medicine: Potential therapeutic applications in cancer treatment due to its cytotoxic properties.

    Industry: Potential use in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of [(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-5-hydroxy-4a,6a,7,10b-tetramethyl-2’-oxo-6-(pyridine-3-carbonyloxy)spiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-10-yl] pyridine-3-carboxylate involves its interaction with molecular targets and pathways involved in cell proliferation and apoptosis. The compound has been shown to induce cytotoxicity in tumor cells by disrupting cellular processes and triggering cell death .

Comparison with Similar Compounds

[(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-5-hydroxy-4a,6a,7,10b-tetramethyl-2’-oxo-6-(pyridine-3-carbonyloxy)spiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-10-yl] pyridine-3-carboxylate is unique due to its specific structure and cytotoxic properties. Similar compounds include other diterpenoids isolated from Scutellaria barbata, such as:

  • Scutebarbatine A
  • Scutebarbatine B
  • Scutebarbatine C

These compounds share structural similarities but may differ in their biological activities and therapeutic potential.

Properties

Molecular Formula

C32H36N2O8

Molecular Weight

576.6 g/mol

IUPAC Name

[(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxo-6-(pyridine-3-carbonyloxy)spiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] pyridine-3-carboxylate

InChI

InChI=1S/C32H36N2O8/c1-19-9-10-22(40-27(37)20-7-5-13-33-16-20)24-29(2)11-12-32(15-23(35)39-18-32)42-31(29,4)25(36)26(30(19,24)3)41-28(38)21-8-6-14-34-17-21/h5-9,13-14,16-17,22,24-26,36H,10-12,15,18H2,1-4H3/t22-,24-,25+,26+,29-,30+,31+,32-/m1/s1

InChI Key

YRHBQGMATXHLKG-WGKNOFBZSA-N

Isomeric SMILES

CC1=CC[C@H]([C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2(CC[C@@]4(O3)CC(=O)OC4)C)C)O)OC(=O)C5=CN=CC=C5)C)OC(=O)C6=CN=CC=C6

Canonical SMILES

CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)O)OC(=O)C5=CN=CC=C5)C)OC(=O)C6=CN=CC=C6

Origin of Product

United States

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